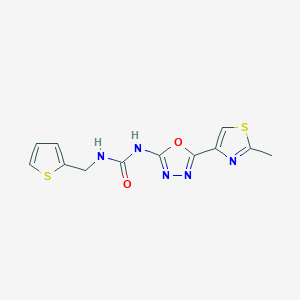
1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C12H11N5O2S2 and its molecular weight is 321.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a heterocyclic compound that integrates thiazole and oxadiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C11H10N4O4S, with a molecular weight of 294.29 g/mol . The structure incorporates a thiophene ring and an oxadiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4O4S |
| Molecular Weight | 294.29 g/mol |
| CAS Number | 1251648-70-0 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a spectrum of pharmacological effects:
- Antimicrobial Activity : Compounds containing oxadiazole and thiazole rings have shown significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis . The presence of the thiophene moiety may enhance these properties through synergistic effects.
- Antioxidant Properties : Similar derivatives have demonstrated antioxidant activity through radical scavenging assays (DPPH, hydroxyl radical scavenging), indicating potential protective effects against oxidative stress .
- Neuroprotective Effects : Research indicates that derivatives of oxadiazole compounds can be effective in treating neurodegenerative disorders such as Alzheimer's disease by modulating tau protein aggregation . The mechanism involves inhibition of tau-mediated neurodegeneration pathways.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties through the inhibition of cell proliferation in various cancer cell lines, although specific data on this compound is limited .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The urea functional group allows for hydrogen bonding interactions with target enzymes, potentially inhibiting their activity. This is particularly relevant in the context of acetylcholinesterase inhibition, which is crucial for neurodegenerative disease treatment .
- Cell Signaling Pathway Interference : The compound may interfere with critical signaling pathways such as MAPK/ERK, affecting cellular proliferation and survival .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to This compound :
- Antimicrobial Study : A derivative was tested against resistant strains of Mycobacterium tuberculosis, showing promising results with an IC50 value indicating effective inhibition .
- Antioxidant Evaluation : In a study involving various synthesized thiazole derivatives, significant radical scavenging activity was observed, supporting the antioxidant potential of compounds with similar structures .
- Neuroprotective Research : A patent outlines the use of oxadiazole derivatives in treating tauopathies, emphasizing their role in preventing neurodegeneration associated with Alzheimer's disease .
特性
IUPAC Name |
1-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c1-7-14-9(6-21-7)10-16-17-12(19-10)15-11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQGNOQNAOFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














